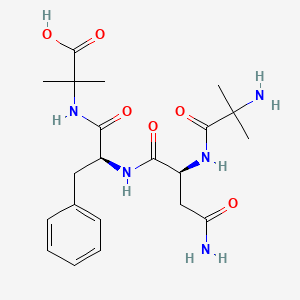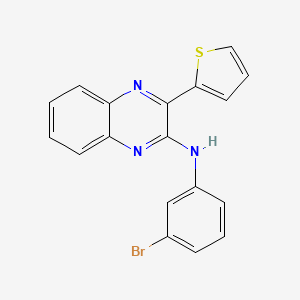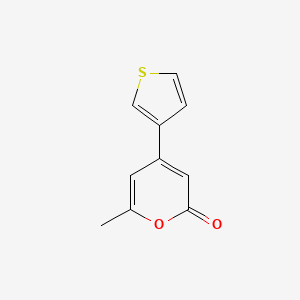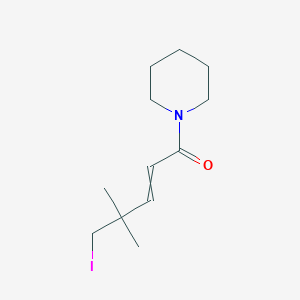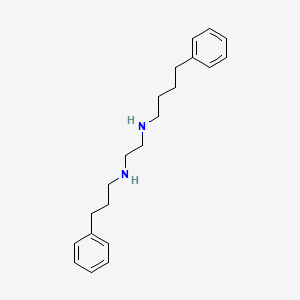
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring with an amino group and a methyl group attached The perchlorate anion is associated with the triazolium cation, forming a stable ionic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-amino-1-methyl-1,2,4-triazole and perchloric acid.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.
Product Isolation: The product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and drying to obtain the final product in a suitable form for various applications.
化学反応の分析
Types of Reactions
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- **4-Amino-1,2,4-triazole
4-Amino-1-methyl-1,2,4-triazole: A precursor in the synthesis of the perchlorate compound.
1-Methyl-1,2,4-triazole: Lacks the amino group but shares the triazole ring structure.
特性
CAS番号 |
817177-67-6 |
|---|---|
分子式 |
C3H9ClN4O4 |
分子量 |
200.58 g/mol |
IUPAC名 |
1-methyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;perchlorate |
InChI |
InChI=1S/C3H8N4.ClHO4/c1-6-3-7(4)2-5-6;2-1(3,4)5/h2H,3-4H2,1H3;(H,2,3,4,5) |
InChIキー |
DLSSMEBMFXWPIR-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CN(C=N1)N.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



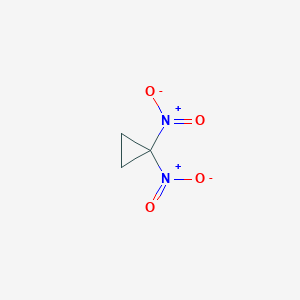
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
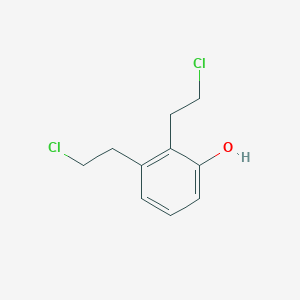

![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
